N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Overview
Description
N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the benzamide moiety, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzamide group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The subsequent reaction with benzoyl chloride in the presence of a base such as triethylamine yields the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, altering signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
- N-cyclohexyl-N-methyl-4-(5-chloro-1,3,4-oxadiazol-2-yl)benzamide
- N-cyclohexyl-N-methyl-4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the phenyl group on the oxadiazole ring, which enhances its biological activity and chemical stability. The phenyl group can participate in π-π interactions and hydrophobic interactions, contributing to the compound’s overall efficacy and selectivity in biological systems .
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-25(19-10-6-3-7-11-19)22(26)18-14-12-17(13-15-18)21-24-23-20(27-21)16-8-4-2-5-9-16/h2,4-5,8-9,12-15,19H,3,6-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSPCMBXMABSJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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